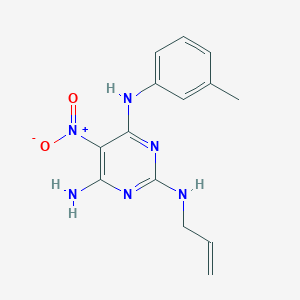
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a sulfonyl group, and a dimethoxyphenyl group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfonyl group, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include sulfuryl chloride, butylbenzene, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers can investigate its effects on various biological targets and pathways.
Medicine: If the compound exhibits pharmacological properties, it could be developed into therapeutic agents for treating diseases.
Industry: The compound’s unique structure might make it useful in materials science, such as in the development of new polymers or advanced materials.
Wirkmechanismus
The mechanism of action of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity and downstream effects on cellular pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide include other sulfonyl-substituted pyrimidines and acetamides with different substituents on the aromatic rings.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the potential for diverse reactivity. The presence of the butylphenyl sulfonyl group, the pyrimidine ring, and the dimethoxyphenyl group provides a unique scaffold for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C24H27N3O6S2 |
|---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-10-18(11-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-9-12-19(32-2)20(13-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29) |
InChI-Schlüssel |
LDSNYMVSRAGDAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14972847.png)
![N-(3,4-dimethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B14972854.png)
![N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B14972867.png)
![Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B14972868.png)
![3-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972873.png)
![Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14972886.png)
![3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14972887.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14972893.png)

![2-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B14972899.png)
![3-[4-(4-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B14972902.png)
![3-(2-bromophenyl)-N-(2,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14972910.png)
![6-(4-ethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972911.png)
![N-Benzyl-2-(2-oxo-4-phenyl-2,3-dihydro-benzo[b][1,4]diazepin-1-yl)-acetamide](/img/structure/B14972942.png)
